2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide
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Overview
Description
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide is a heterocyclic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a pyrimidine ring fused with a hydrazinecarbothioamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide typically involves the reaction of 5-hydroxyuracil derivatives with methacrylic anhydride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMF or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl chloride
- 2,4-Dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid monohydrate
Uniqueness
2-((2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methylene)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for modification, making it a valuable tool in various scientific disciplines.
Properties
CAS No. |
13545-08-9 |
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Molecular Formula |
C6H7N5O2S |
Molecular Weight |
213.22 g/mol |
IUPAC Name |
[(E)-(2,4-dioxo-1H-pyrimidin-5-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H7N5O2S/c7-5(14)11-9-2-3-1-8-6(13)10-4(3)12/h1-2H,(H3,7,11,14)(H2,8,10,12,13)/b9-2+ |
InChI Key |
SAJSMDMJVNZIJR-XNWCZRBMSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1)/C=N/NC(=S)N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)C=NNC(=S)N |
Origin of Product |
United States |
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